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Clinical Trial Data for Regorafenib + Nivolumab

The table below summarizes key efficacy and safety data from clinical trials of regorafenib plus nivolumab

in different cancer types.

. Obijective .

Trial Name / Progression-Free Common Adverse
Cancer Type Response .

Phase Survival (PFS) Events (=20%)

Rate (ORR)
Unresectable RENOBATE 31.0% (per Median: 7.38 Palmar-plantar
Hepatocellular (Phase 2) RECIST 1.1) months [1] erythrodysesthesia
Carcinoma (UHCC) [1] (38.1%), Alopecia
[1] (26.2%), Skin rash
(23.8%) [1]

Microsatellite Phase 2 7% [2] Median: 1.8 Fatigue (37%), Palmar-
Stable (MSS) months [2] plantar erythrodysesthesia
Colorectal Cancer (27%), Maculopapular
(mCRC) [2] rash (24%) [2]

© 2026 Smolecule. All rights reserved. 1/5 Tech Support


https://www.smolecule.com/products/s548814?utm_src=pdf-body
https://www.smolecule.com/products/s548814?utm_src=pdf-interest
https://www.nature.com/articles/s41591-024-02824-y
https://www.nature.com/articles/s41591-024-02824-y
https://www.nature.com/articles/s41591-024-02824-y
https://www.nature.com/articles/s41591-024-02824-y
https://www.sciencedirect.com/science/article/pii/S2589537023000949
https://www.sciencedirect.com/science/article/pii/S2589537023000949
https://www.sciencedirect.com/science/article/pii/S2589537023000949
https://www.sciencedirect.com/science/article/pii/S2589537023000949
https://www.smolecule.com/products/s548814?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Technique Innovation & Translatability

S m O | e C u | e Specifications & Pricing

. Objective .
Trial Name / Progression-Free Common Adverse
Cancer Type Response .
Phase Survival (PFS) Events (=20%)
Rate (ORR)
Advanced Gastric REGONIVO Gastric: Gastric: Median Rash (12%, G=3),
or Colorectal (Phase 1b) 44%, 5.6 months, Proteinuria (12%, G=3),
Cancer [3] Colorectal: Colorectal: Median  Palmar-plantar
36% [3] 7.9 months [3] erythrodysesthesia (10%,

G=3) [3]

Detailed Experimental Protocol (Regorafenib +
Nivolumab)

The following methodology is based on the phase 2 RENOBATE trial for unresectable Hepatocellular

Carcinoma (uHCC), which provides a clear and actionable protocol [1].

¢ Treatment Schedule:

o Nivolumab: 480 mg administered via intravenous (IV) infusion every 4 weeks.
o Regorafenib: 80 mg administered orally once daily, on a "3-weeks-on/1-week-off" schedule (21
days of treatment followed by 7 days of rest within each 28-day cycle).

¢ Dose Modification Rules:

o Nivolumab: The protocol does not typically allow for dose reduction. Management of adverse
events should involve dose delay or discontinuation.

o Regorafenib: Dose reduction (e.g., to 60 mg or 40 mg daily) is permitted for management of
treatment-related adverse events. In the RENOBATE trial, 19.0% of patients required a
regorafenib dose reduction [1].

¢ Key Eligibility Criteria (from RENOBATE):

o Histologically confirmed unresectable HCC.

o No prior systemic treatment for uHCC (first-line setting).

o Barcelona Clinic Liver Cancer (BCLC) Stage C or B not amenable to locoregional therapy.
o Child-Pugh liver function class A.

o Eastern Cooperative Oncology Group (ECOG) Performance Status of O or 1.
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e Primary Endpoint:

o Investigator-assessed Objective Response Rate (ORR) per Response Evaluation Criteria in
Solid Tumors (RECIST) version 1.1.

¢ Secondary Endpoints:

Safety profile (incidence and severity of adverse events).
Progression-Free Survival (PFS).

Overall Survival (OS).

ORR assessed by modified RECIST (mRECIST) for HCC.

[e]

o

(e]

[¢]

Biomarker Analysis Workflow

The RENOBATE trial included exploratory biomarker analyses using serial blood samples to investigate

mechanisms of response and resistance. The workflow can be summarized as follows:

Key findings from these analyses indicated that long-term responders exhibited T cell receptor repertoire

diversification and a higher probability of M1-directed monocyte polarization [1].

Key Considerations for Protocol Design

e Patient Selection is Critical: For MSS colorectal cancer, the presence of liver metastases was
strongly associated with minimal clinical benefit [4] [2]. One study found that all responders to the

regimen had no liver metastases at baseline [2].

o Start with Lower Doses: The REGONIVO trial initially used a 160 mg dose of regorafenib but had to
reduce it to 80 mg due to toxicities like maculopapular rash [3]. Starting at 80 mg is recommended for
better tolerability.

¢ Leverage ctDNA for Early Response Monitoring: Arise in circulating tumor DNA (ctDNA) after one
cycle of treatment was universally associated with subsequent radiographic progression, making it a
potential early efficacy marker [4].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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